molecular formula C12H15Cl2N3OS B2491328 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride CAS No. 1573548-16-9

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride

Cat. No. B2491328
CAS RN: 1573548-16-9
M. Wt: 320.23
InChI Key: RYQAJRDABWPOBL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic compound with a molecular formula of C12H14ClN3OS . It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms . The 1,2,4-oxadiazole ring is attached to a 4-chlorophenyl group and a methylsulfanylpropan-1-amine group .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, a 4-chlorophenyl group, and a methylsulfanylpropan-1-amine group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring with two carbons, one oxygen atom, and two nitrogen atoms .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The 1,2,4-oxadiazole scaffold has been found to have a broad range of chemical and biological properties, making it a promising target for the development of new drugs .

properties

IUPAC Name

1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS.ClH/c1-18-7-6-10(14)12-15-11(16-17-12)8-2-4-9(13)5-3-8;/h2-5,10H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQAJRDABWPOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride

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